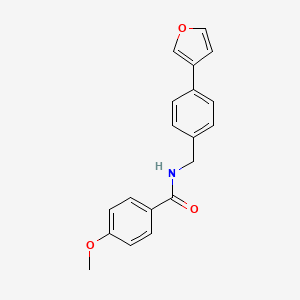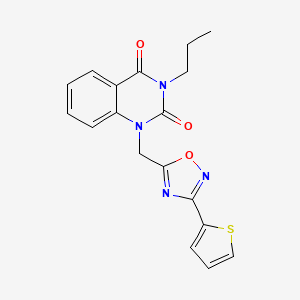
3-丙基-1-((3-(噻吩-2-基)-1,2,4-恶二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-propyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to the quinazoline family of compounds. Quinazoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies. The structure suggests the presence of a quinazoline core with a propyl group and a thiophen-2-yl-1,2,4-oxadiazol moiety attached to it.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through several methods. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel compounds with potential rearrangements under certain conditions . Another method involves the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones using sodamide under mild conditions . These methods highlight the versatility in synthesizing quinazoline derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, 3-aminoquinoline-2,4-diones can react with thiourea or potassium thiocyanate to yield novel thioxo derivatives . Additionally, thermal reactions can lead to different types of products depending on the substituents present, as seen in the formation of 4-amino-1H-quinolin-2-ones and novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones . These reactions demonstrate the reactivity of the quinazoline core and its potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific substituents. For example, the introduction of different functional groups can lead to changes in spectral properties, as seen in the synthesis of pyrrolo[3,4-b]quinoline derivatives . The use of cerium oxide nanoparticles as a catalyst in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline derivatives under green conditions indicates the potential for environmentally friendly synthesis methods that could be applied to the compound of interest .
科学研究应用
药学应用
具有喹唑啉二酮、恶二唑和噻吩基序的化合物因其潜在药学特性而被广泛研究。例如,喹唑啉二酮及其衍生物因其与各种生物靶标相互作用的能力而被评估为化疗剂。另一方面,恶二唑以其抗菌特性而闻名,特别关注其对细菌和真菌的活性。噻吩单元的引入通常有助于化合物的电子性质,这可以增强其与生物分子的相互作用。
- 恶二唑取代的萘并[2,3-b]噻吩-4,9-二酮的研究揭示了角质形成细胞增生的有效抑制剂,表明了一种解决牛皮癣等疾病的有希望的方法。包括恶二唑取代基和三环醌骨架在内的结构成分对于观察到的生物活性至关重要 (Basoglu 等,2017)。
材料科学和催化
在材料科学中,具有恶二唑和噻吩基团的化合物因其电子和光物理性质而被探索。这些化合物通常在有机半导体、发光二极管 (LED) 的开发以及作为光伏电池中的组件中找到应用。通过改变其化学结构微调这些化合物的电子性质的能力使它们在这个领域极具价值。
- 一种包含噻吩单元的新型双核 Eu3+ 配合物展示了增强的光致发光特性,突出了结构改性对材料光学特性的影响。这表明在开发先进发光材料和光学器件方面具有潜在应用 (Si Zhen-jun,2011)。
属性
IUPAC Name |
3-propyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-2-9-21-17(23)12-6-3-4-7-13(12)22(18(21)24)11-15-19-16(20-25-15)14-8-5-10-26-14/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCOPOXKSYYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)
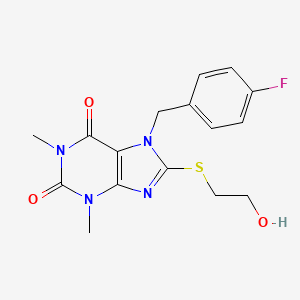
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
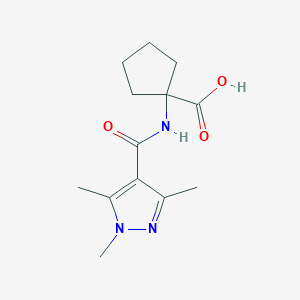
![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)
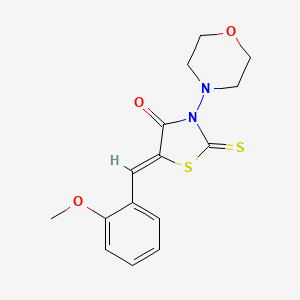

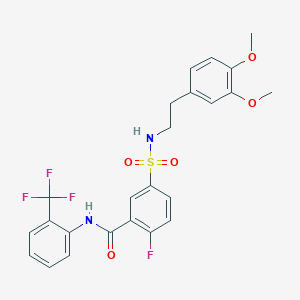
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
